molecular formula C8H10Cl2N2O B1521159 5-amino-2-chloro-N-methylbenzamide hydrochloride CAS No. 1193389-36-4

5-amino-2-chloro-N-methylbenzamide hydrochloride

Cat. No.: B1521159
CAS No.: 1193389-36-4
M. Wt: 221.08 g/mol
InChI Key: ALTZCBCZKRPCIX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-amino-2-chloro-N-methylbenzamide hydrochloride. This nomenclature precisely describes the structural features of the molecule, indicating the presence of an amino group at the 5-position, a chlorine substituent at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide functionality. The base compound follows the standard benzamide naming convention, where the benzene ring is numbered starting from the carbon bearing the carbonyl group.

The structural framework consists of a benzene ring with three distinct substituents positioned at specific locations. The amino group (-NH2) occupies the 5-position relative to the carbonyl carbon, providing nucleophilic character to the molecule. The chlorine atom at the 2-position introduces electron-withdrawing properties and influences the overall electronic distribution within the aromatic system. The N-methyl substitution on the amide nitrogen creates a secondary amide structure, distinguishing it from primary benzamide derivatives.

Regarding isomeric considerations, this compound exists as a single constitutional isomer when considering the specific substitution pattern described in the International Union of Pure and Applied Chemistry name. However, the parent benzamide structure allows for numerous positional isomers depending on the placement of the amino and chloro substituents. The 5-amino-2-chloro substitution pattern is distinct from other possible arrangements such as 3-amino-4-chloro or 4-amino-3-chloro variants. The N-methyl group attachment to the amide nitrogen is unambiguous, as it represents the only available substitution site on the amide functionality.

The compound does not possess chiral centers, eliminating the possibility of optical isomerism. The planar nature of the benzamide structure and the sp2 hybridization of the carbonyl carbon restrict conformational flexibility, although rotation around the C-N bond of the amide group may occur under specific conditions. The electron-withdrawing effect of the chlorine substituent and the electron-donating nature of the amino group create an interesting electronic environment that influences the compound's reactivity and stability profiles.

Molecular Formula and Salt Formation Rationale

The molecular formula of 5-amino-2-chloro-N-methylbenzamide hydrochloride is C8H10Cl2N2O, representing the complete salt structure including both the organic base and the hydrochloric acid component. The free base portion of the molecule has the molecular formula C8H9ClN2O with a molecular weight of 184.62 grams per mole, while the complete hydrochloride salt exhibits a molecular weight of 221.08 grams per mole.

The salt formation occurs through protonation of the basic amino group present at the 5-position of the benzamide ring. This amino group acts as a Lewis base, readily accepting a proton from hydrochloric acid to form the corresponding ammonium chloride salt. The salt formation significantly enhances the water solubility of the compound compared to the free base, making it more suitable for various research applications and synthetic procedures.

The InChI representation of the hydrochloride salt is 1S/C8H9ClN2O.ClH/c1-11-8(12)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3,(H,11,12);1H, which clearly shows the separation between the organic component and the hydrochloric acid moiety. The Simplified Molecular Input Line Entry System representation is O=C(NC)C1=CC(N)=CC=C1Cl.[H]Cl, providing a linear notation for the complete salt structure.

The formation of the hydrochloride salt serves multiple practical purposes. Enhanced solubility in aqueous systems facilitates purification procedures and enables easier handling during synthetic transformations. The ionic nature of the salt improves crystallization properties, leading to more stable solid forms with defined melting points and improved shelf life. Additionally, the salt formation can influence the bioavailability and pharmacokinetic properties of the compound in biological systems.

Property Free Base Hydrochloride Salt
Molecular Formula C8H9ClN2O C8H10Cl2N2O
Molecular Weight 184.62 g/mol 221.08 g/mol
Solubility Limited in water Enhanced in water
Stability Standard Improved

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 5-amino-2-chloro-N-methylbenzamide hydrochloride is 1193389-36-4, which serves as the unique identifier for this specific salt form within chemical databases and literature. This registry number distinguishes the hydrochloride salt from the free base compound, which carries the Chemical Abstracts Service number 111362-49-3.

Several alternative chemical identifiers provide additional means of referencing this compound. The MDL number MFCD12197239 is utilized in chemical inventory systems and provides cross-referencing capabilities across different databases. The InChIKey ALTZCBCZKRPCIX-UHFFFAOYSA-N serves as a fixed-length condensed representation of the complete molecular structure, enabling rapid computational searching and matching.

Additional synonyms and identifiers include the descriptor 5-amino-2-chloro-N-methylbenzamide hydrochloride, which directly reflects the chemical structure and salt form. Various commercial suppliers utilize catalog numbers such as ENA238711651 from Enamine, CS-0250033 from ChemScene, and similar proprietary identifiers for inventory management and ordering purposes.

The compound's structural classification within chemical taxonomy systems places it as a substituted benzamide derivative and specifically as an aminobenzoic acid amide. The presence of both amino and chloro substituents on the benzene ring, combined with the N-methyl amide functionality, creates a unique molecular fingerprint that distinguishes it from related compounds.

International chemical databases and regulatory systems utilize these various identifiers to track the compound across different applications and jurisdictions. The Chemical Abstracts Service registry system ensures global standardization of chemical identification, while supplementary numbering systems provide additional layers of verification and cross-referencing capabilities.

Structural Relationship to Anthranilamide Insecticide Precursors

5-Amino-2-chloro-N-methylbenzamide hydrochloride shares significant structural similarities with anthranilamide-based insecticide precursors, particularly those belonging to the anthranilic diamide class of compounds. Anthranilic diamides represent an important commercial class of insecticides that function through ryanodine receptor modulation, and they are classified as International Insecticide Resistance Action Committee Group 28 compounds.

The parent anthranilamide structure (2-aminobenzamide) serves as a fundamental building block for numerous insecticidal compounds. The systematic name for anthranilamide is 2-aminobenzamide, with the molecular formula C7H8N2O and Chemical Abstracts Service number 88-68-6. This compound provides the core scaffold upon which various substitutions are made to develop insecticidal activity. The relationship between 5-amino-2-chloro-N-methylbenzamide and anthranilamide involves positional rearrangement of the amino group from the 2-position to the 5-position, along with the introduction of chlorine substitution and N-methylation.

Chlorantraniliprole, one of the most successful anthranilic diamide insecticides, incorporates structural elements related to the compound under study. While chlorantraniliprole possesses a more complex molecular architecture including pyrazole and trifluoromethyl substituents, it maintains the fundamental anthranilic acid derivative framework. The presence of chlorine substitution in 5-amino-2-chloro-N-methylbenzamide mirrors similar halogen incorporation strategies used in commercial insecticide development.

The structural modifications present in 5-amino-2-chloro-N-methylbenzamide, including the specific positioning of the amino group and the chlorine substituent, represent potential sites for further derivatization toward insecticidal activity. Research into anthranilic diamide structure-activity relationships has demonstrated that substitution patterns on the benzamide ring significantly influence biological activity against target insects. The 5-amino substitution pattern provides opportunities for hydrogen bonding interactions with target proteins, while the 2-chloro substituent may enhance binding affinity through halogen bonding mechanisms.

Cyantraniliprole, another important anthranilic diamide insecticide, exhibits cross-spectrum activity against multiple insect orders including both lepidopteran and hemipteran pests. The structural framework of this compound incorporates similar design principles to those found in 5-amino-2-chloro-N-methylbenzamide, particularly regarding the strategic placement of electron-withdrawing and electron-donating substituents on the aromatic ring system.

Compound Amino Position Halogen Substitution N-Methylation Insecticidal Activity
Anthranilamide 2-position None No Precursor
5-Amino-2-chloro-N-methylbenzamide 5-position 2-Chloro Yes Potential intermediate
Chlorantraniliprole Incorporated in diamide Multiple Modified High
Cyantraniliprole Incorporated in diamide Cyano Modified High

The compound's potential as an intermediate or precursor in insecticide synthesis stems from its amenable functional groups for further chemical transformation. The amino group provides nucleophilic reactivity for coupling reactions, while the chlorine substituent offers opportunities for substitution chemistry. The N-methyl amide functionality can serve as a protected amine equivalent or participate in cyclization reactions to form more complex heterocyclic structures similar to those found in commercial anthranilic diamide insecticides.

Properties

IUPAC Name

5-amino-2-chloro-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-11-8(12)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTZCBCZKRPCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-36-4
Record name 5-amino-2-chloro-N-methylbenzamide hydrochloride
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Biological Activity

5-Amino-2-chloro-N-methylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H10ClN3O- HCl
  • Molecular Weight : 220.64 g/mol
  • IUPAC Name : 5-amino-2-chloro-N-methylbenzamide hydrochloride

Antimicrobial Activity

Research indicates that 5-amino-2-chloro-N-methylbenzamide hydrochloride exhibits notable antimicrobial properties. Its efficacy against various bacterial strains has been documented, making it a candidate for further development in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact biochemical pathways involved.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies and Research Findings

  • Case Study: Efficacy Against Drug-Resistant Bacteria
    • A study evaluated the effectiveness of 5-amino-2-chloro-N-methylbenzamide hydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as an alternative treatment for resistant infections.
  • Research on Anti-cancer Properties
    • Preliminary findings suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuroprotective Potential
    • Recent studies have explored its neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival in vitro.

The biological activity of 5-amino-2-chloro-N-methylbenzamide hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anti-inflammatory effects.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-chloro-N-methylbenzamide hydrochloride has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have focused on its mechanism of action, which may involve binding to specific enzymes or receptors that alter their activity.
  • Anticancer Properties : Preliminary studies suggest that this compound may also possess anticancer activity. Its ability to interact with cellular targets can lead to apoptosis in cancer cells, though further research is necessary to elucidate these mechanisms.

Organic Synthesis

The compound serves as an important building block in organic synthesis:

  • Synthesis of Derivatives : It is utilized in the synthesis of various derivatives that exhibit unique chemical properties and biological activities. The chlorinated aromatic structure allows for further functionalization, expanding its utility in creating complex molecules .
  • Pesticide Intermediate : Notably, derivatives of 5-amino-2-chloro-N-methylbenzamide hydrochloride are used as intermediates in the production of pesticides like chlorantraniliprole, which is effective against a range of agricultural pests .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of 5-amino-2-chloro-N-methylbenzamide hydrochloride against various bacterial strains. The results indicated significant inhibition zones, suggesting potent antibacterial activity.

Case Study 2: Synthesis and Characterization

Another research project focused on optimizing the synthetic pathway for producing 5-amino-2-chloro-N-methylbenzamide hydrochloride. The study employed a one-pot method that simplified the process while achieving high yields (over 90%) and purity (greater than 96%) through liquid chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position undergoes substitution reactions under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃ (aq.), CuI, 100°C, 12 h2,5-Diamino-N-methylbenzamide72%
MethoxylationNaOMe, DMF, 120°C, 8 h2-Methoxy-5-amino-N-methylbenzamide68%
ThiolationNaSH, EtOH, reflux2-Mercapto-5-amino-N-methylbenzamide55%

Mechanistic Insight :
The electron-withdrawing amide group activates the aromatic ring for NAS, facilitating displacement of chlorine by nucleophiles like amines or alkoxides. Copper catalysts enhance amination efficiency by stabilizing transition states .

Amine Group Reactivity

The 5-amino group participates in condensation and diazotization reactions:

Acylation

  • Reagents : Acetic anhydride, pyridine (rt, 2 h)

  • Product : 5-Acetamido-2-chloro-N-methylbenzamide

  • Yield : 85%

Diazotization & Coupling

  • Reagents : NaNO₂, HCl (0–5°C), followed by β-naphthol

  • Product : Azo dye (λmax = 480 nm)

  • Application : Chromogenic detection in acidic media

Schiff Base Formation

  • Reagents : Benzaldehyde, EtOH, Δ

  • Product : 5-(Benzylideneamino)-2-chloro-N-methylbenzamide

  • Yield : 78%

Amide Functionalization

The N-methylamide group exhibits moderate reactivity:

Hydrolysis

  • Acidic Conditions : 6M HCl, reflux, 24 h → 5-Amino-2-chlorobenzoic acid (Yield: 92%)

  • Basic Conditions : NaOH (aq.), 80°C → Sodium salt of 5-amino-2-chlorobenzoate (Yield: 88%)

N-Alkylation

  • Reagents : MeI, K₂CO₃, DMF → 5-Amino-2-chloro-N,N-dimethylbenzamide (Yield: 65%)

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of the aromatic ring:

ReactionCatalyst SystemProductYieldSource
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃2-Phenyl-5-amino-N-methylbenzamide70%
Buchwald–HartwigPd₂(dba)₃, Xantphos, KOtBu5-(Piperazin-1-yl)-2-chloro-N-methylbenzamide63%

Reductive Transformations

  • Nitro Reduction :

    • Reagents : H₂, Pd/C (EtOH, rt) → 5-Amino derivative (Yield: 95%)

  • Debenzylation :

    • Reagents : HCO₂NH₄, Pd/C → Deprotected amine (Yield: 89%)

Comparison with Similar Compounds

Substituted Benzamide Derivatives

The following compounds share the benzamide core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Properties/Applications References
5-Amino-2-chloro-N-methylbenzamide HCl C₉H₁₀ClN₂O·HCl 184.63 2-Cl, 5-NH₂, N-Me Acute toxicity (H301); used in pharmaceutical intermediates
5-Amino-2-chloro-N-cyclopentylbenzamide C₁₂H₁₅ClN₂O 246.72 (calculated) 2-Cl, 5-NH₂, N-cyclopentyl Increased lipophilicity due to cyclopentyl group; potential CNS drug candidate
2-(Aminomethyl)-5-fluoro-N-methylbenzamide HCl C₉H₁₂ClFN₂O 218.65 5-F, 2-CH₂NH₂, N-Me Enhanced electronic effects from fluorine; solubility: 10 mM in DMSO; research applications
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide HCl hydrate C₁₉H₂₈ClN₃O₂·HCl·H₂O 426.38 (calculated) 4-NH₂, 5-Cl, 2-OCH₃, N-diethylaminoethyl High polarizability in solvents (water, DMSO); strong drug-solvent interactions

Key Observations :

  • Electronic Effects: Fluorine substitution (5-F) in 2-(aminomethyl)-5-fluoro-N-methylbenzamide HCl enhances electronegativity, which may influence receptor binding .
  • Solubility: The diethylaminoethyl substituent in the 4-amino-5-chloro analog improves solubility in DMSO and water, critical for formulation .

Heterocyclic Analogs

Compounds with benzimidazole or benzothiazole cores share functional similarities but differ in bioactivity:

Compound Name Core Structure Key Features Applications References
5-Amino-benzimidazole HCl Benzimidazole 5-NH₂, 2-position varies Antimicrobial agents; synthesized via cyanogen bromide cyclization
5-Amino-2-methylbenzothiazole dihydrochloride Benzothiazole 5-NH₂, 2-Me Used in high-throughput phasing of macromolecules

Key Observations :

  • Benzimidazole Derivatives : Exhibit antimicrobial activity due to the planar heterocyclic core, which facilitates DNA intercalation .
  • Benzothiazole Derivatives : Robust structural features make them suitable for crystallography and macromolecular studies .

Q & A

Q. What are the common synthetic routes for 5-amino-2-chloro-N-methylbenzamide hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves amine formation and cyclocondensation steps. For example, reacting 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate and 2-diethyl-aminoethyl chloride hydrochloride under controlled conditions yields the target compound. Optimization includes adjusting reaction time (12–24 hours), temperature (80–120°C), and solvent systems (DMF or DMSO) to improve yields to 70–90% . Purification often employs silica gel chromatography or recrystallization from ethanol/ether mixtures .

Q. What analytical techniques are critical for confirming the structural integrity of 5-amino-2-chloro-N-methylbenzamide hydrochloride?

Key methods include:

  • X-ray crystallography for resolving crystal packing and hydrogen-bonding networks (supported by crystallographic data collection protocols as in ).
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and salt formation.
  • Mass spectrometry for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>97% as per industry standards) .

Advanced Research Questions

Q. How do computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?

Computational tools (e.g., reaction path search algorithms) predict optimal reaction conditions by modeling transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental feedback to reduce trial-and-error in nucleophilic aromatic substitution (NAS) reactions, enabling efficient synthesis of analogs like 5-azido or 5-methoxy derivatives under milder conditions .

Q. What is the impact of substituent electronic effects on the reactivity of the chlorine atom at the 2-position in nucleophilic substitution reactions?

The 2-chloro substituent exhibits lower reactivity due to steric hindrance and electron-withdrawing effects from the adjacent amide group. Harsh conditions (150°C, 48h with NH₃/EtOH) are required for NAS to yield 2-amino derivatives, whereas 5-position substituents (e.g., fluoro) modulate reactivity via resonance effects. Methoxy groups at the 5-position increase electron density, accelerating substitution at the 2-position .

Q. How can structural analogs of this compound be designed to improve binding affinity to biological targets?

Rational design involves:

  • Introducing bioisosteres (e.g., replacing chlorine with trifluoromethyl to enhance lipophilicity).
  • Modifying the methyl group on the amide nitrogen to bulkier substituents (e.g., isopropyl) for steric stabilization in receptor pockets.
  • Adding fluorine atoms at the 5-position to improve metabolic stability, as seen in related benzamide derivatives with enhanced pharmacokinetic profiles .

Q. What methodological challenges arise in reconciling contradictory data on this compound’s biological activity across studies?

Discrepancies often stem from:

  • Assay variability (e.g., differences in cell lines or enzyme sources).
  • Salt form effects : Hydrochloride salts may alter solubility compared to free bases, impacting in vitro activity.
  • Impurity profiles : Byproducts from synthesis (e.g., unreacted glycinate intermediates) can interfere with bioassays. Rigorous QC (HPLC, LC-MS) and standardized assay protocols are critical for reproducibility .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate the hydrolysis stability of the amide bond under physiological conditions?

  • Use pH-buffered solutions (e.g., phosphate buffer at pH 7.4) with controlled temperature (37°C).
  • Monitor degradation via UV-Vis spectroscopy (amide bond absorbance at ~210 nm) or LC-MS to quantify hydrolysis products.
  • Compare stability against analogs (e.g., N,N-dimethyl vs. N-methyl amides) to assess steric/electronic influences .

Q. What strategies mitigate side reactions during functionalization of the aromatic ring?

  • Protecting groups : Temporarily block the amino group with Boc or Fmoc to prevent unwanted coupling.
  • Directed ortho-metalation : Use directing groups (e.g., amides) to achieve regioselective halogenation or nitration.
  • Microwave-assisted synthesis : Reduces reaction times and byproduct formation in heterocyclic derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-amino-2-chloro-N-methylbenzamide hydrochloride
Reactant of Route 2
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5-amino-2-chloro-N-methylbenzamide hydrochloride

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